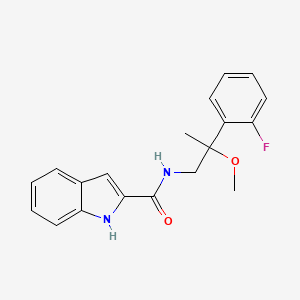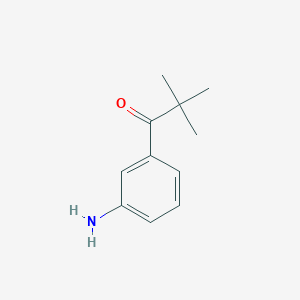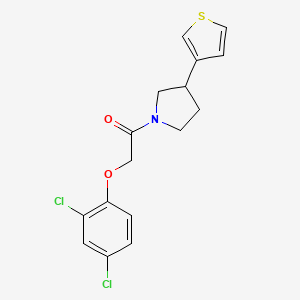
N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-phenethyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals with significant interest due to their diverse biological activities and potential applications in materials science. Its structure suggests a multifaceted approach to synthesis and analysis, offering insights into its chemical behavior and interactions.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, including condensation and cyclization processes. For instance, the oxidative condensation of N,N-dimethylenaminones with amines to form 1,4-dihydropyridines demonstrates the kind of synthetic approach that might be relevant (Yu et al., 2015). Additionally, transformations involving dimethylamino)methylene precursors highlight the synthetic versatility of related functional groups (Zupančič et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds within this family often features complex ring systems and substituents that influence their physical and chemical properties. X-ray crystallography and computational modeling are common tools used to elucidate these structures, revealing interactions such as hydrogen bonding and π-π stacking that can dictate conformation and reactivity (Shishkin & Antonov, 1996).
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
One study focused on the oxidative synthesis of functionalized 1,4-dihydropyridines from N,N-dimethylenaminones and amines, promoted by oxone and trifluoroacetic acid in PEG-400, highlighting a green, atom-economic approach to synthesizing heterocyclic compounds that could include structures related to N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-phenethyloxalamide (Yu et al., 2015). Another investigation into 1,3,4-oxadiazole derivatives and their transition metal complexes offers insights into the coordination chemistry and potential applications of phthalazin-1-yl derivatives in catalysis and materials science (Flifel & Kadhim, 2012).
Pharmacological Applications
Research on phthalazine derivatives as antimicrobial agents showcases the potential biomedical applications of compounds structurally related to N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-phenethyloxalamide. These studies reveal that certain derivatives exhibit significant antimicrobial activity, underscoring the versatility of the phthalazin-1-yl scaffold in developing new therapeutic agents (Sridhara et al., 2011).
Materials Science Applications
In materials science, the supercapacitive properties of composite electrodes containing activated carbon and 1,4-dihydroxynaphthalene derivatives (related to phthalazin-1-yl structures) were investigated. These composites demonstrated enhanced specific capacitance and cycle performance, indicating the potential of N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-phenethyloxalamide derivatives in energy storage technologies (Lee et al., 2016).
Propiedades
IUPAC Name |
N'-[(4-oxo-3H-phthalazin-1-yl)methyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-17-15-9-5-4-8-14(15)16(22-23-17)12-21-19(26)18(25)20-11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,25)(H,21,26)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMFUTCYQVWMJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-phenethyloxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}acetate](/img/structure/B2496524.png)
![Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate](/img/structure/B2496525.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)prop-2-en-1-one oxalate](/img/structure/B2496530.png)


![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2496536.png)
![Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2496538.png)
![Methylethyl 2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2496539.png)

![6-morpholino-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide](/img/structure/B2496542.png)
